Structural Differentiation: Pivalamido Steric Bulk and Lipophilicity vs. Pentanamido and Unsubstituted Analogs
The pivalamido group (—NHCOC(CH₃)₃) at the benzofuran C-3 position distinguishes the target compound from its closest commercially available analogs: the pentanamido derivative (CAS 887224-38-6, —NHCO(CH₂)₃CH₃) and the unsubstituted C-3 parent (CAS 793712-73-9, —H). The target compound's tert-butyl moiety introduces a quaternary carbon center not present in the linear pentanamido chain, resulting in a computed XLogP3-AA of approximately 4.1 versus an estimated 3.6 for the pentanamido analog—a lipophilicity difference of ~0.5 log units that predicts greater membrane permeability [1]. Additionally, the pivalamido group contributes two hydrogen-bond donors (the amide N–H and the C-2 carboxamide N–H) while adding substantial steric shielding to the benzofuran C-3 position, a feature absent in the unsubstituted analog . No direct head-to-head biological data are publicly available for these three compounds; however, established benzofuran SAR indicates that C-3 amide substitution is a primary determinant of potency and selectivity in kinase and GPCR targets [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) and steric bulk |
|---|---|
| Target Compound Data | XLogP3-AA ~4.1; C-3 substituent = pivalamido (—NHCOC(CH₃)₃, molecular weight contribution ~100 Da) |
| Comparator Or Baseline | N-(benzo[d][1,3]dioxol-5-yl)-3-pentanamidobenzofuran-2-carboxamide (CAS 887224-38-6): XLogP3-AA ~3.6; C-3 substituent = pentanamido (—NHCO(CH₂)₃CH₃). N-(Benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide (CAS 793712-73-9): XLogP3-AA ~2.8; C-3 substituent = —H. |
| Quantified Difference | ΔXLogP ≈ +0.5 vs. pentanamido analog; ΔXLogP ≈ +1.3 vs. unsubstituted analog |
| Conditions | XLogP3-AA computed by PubChem 2.2; structural comparison based on SMILES/InChI |
Why This Matters
Higher lipophilicity and steric bulk conferred by the pivalamido group can enhance passive membrane permeability and target site occupancy compared to less lipophilic, less sterically demanding analogs, directly influencing intracellular target engagement in cell-based assays.
- [1] PubChem (via NIH/NLM). Computed Properties for N-phenyl-3-pivalamidobenzofuran-2-carboxamide (CID 7113478, XLogP3-AA = 4.6). View Source
- [2] Farhat, J. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. View Source
